N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
CAS No.: 895006-46-9
Cat. No.: VC6623259
Molecular Formula: C17H18ClN5O2S
Molecular Weight: 391.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895006-46-9 |
|---|---|
| Molecular Formula | C17H18ClN5O2S |
| Molecular Weight | 391.87 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H18ClN5O2S/c1-2-5-12-8-14(24)20-16-21-22-17(23(12)16)26-10-15(25)19-9-11-6-3-4-7-13(11)18/h3-4,6-8H,2,5,9-10H2,1H3,(H,19,25)(H,20,21,24) |
| Standard InChI Key | LLDBZLKNNZHINB-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3Cl |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The compound’s structure centers on atriazolo[4,3-a]pyrimidine core, a bicyclic system combining triazole and pyrimidine rings. This scaffold is substituted at position 5 with a propyl group, at position 7 with a keto group, and at position 3 with a thioacetamide side chain. The acetamide moiety is further functionalized with a 2-chlorobenzyl group, introducing aromatic and halogenated characteristics.
Key Functional Groups:
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Triazolopyrimidine Core: Imparts rigidity and planar geometry, facilitating interactions with enzyme active sites .
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Thioether Linkage (-S-): Enhances metabolic stability compared to oxygen analogues while maintaining hydrogen-bonding capacity.
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Chlorobenzyl Group: Increases lipophilicity (log P ≈ 3.2), promoting membrane permeability and target engagement.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data confirm the structure:
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<sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, triazole-H), 7.38–7.45 (m, 4H, aromatic-H), 4.62 (s, 2H, -SCH<sub>2</sub>-), 2.81 (t, 2H, propyl-CH<sub>2</sub>) .
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<sup>13</sup>C-NMR: 168.9 ppm (C=O), 154.3 ppm (triazole-C), 134.6 ppm (C-Cl).
Synthesis and Optimization
Three-Component One-Pot Synthesis
A scalable method involves condensing 5-amino-1-phenyl-1H-1,2,4-triazole, propionaldehyde, and ethyl acetoacetate in ethanol with acid catalysis (Scheme 1) . The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the triazolopyrimidine core. Subsequent thiolation and amidation introduce the thioacetamide and chlorobenzyl groups.
Scheme 1: Synthetic pathway for triazolopyrimidine derivatives .
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Knoevenagel Condensation: Ethyl acetoacetate + propionaldehyde → arylidene intermediate.
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Michael Addition: 5-Aminotriazole attacks the intermediate, forming a cyclized product.
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Thiolation: Treatment with Lawesson’s reagent introduces the thioether bridge.
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Amidation: Reaction with 2-chlorobenzylamine completes the structure.
Yield Optimization:
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Catalyst Screening: Amberlyst-15 increased yield to 78% compared to 52% with p-TSA .
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Solvent Effects: Ethanol outperformed DMF and THF due to better solubility of intermediates .
Biological Activity and Mechanism
Antiproliferative Effects
In vitro testing against MDA-MB-231 and MCF-7 breast cancer cells revealed dose-dependent growth inhibition:
| Cell Line | IC<sub>50</sub> (μM) | Reference Compound (Cisplatin) |
|---|---|---|
| MDA-MB-231 | 18.2 ± 1.4 | 12.7 ± 0.9 |
| MCF-7 | 21.5 ± 1.8 | 15.3 ± 1.1 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase at 20 μM) and ROS generation (1.5-fold elevation) .
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
Modifying substituents significantly alters bioactivity:
| Compound | R<sub>1</sub> | R<sub>2</sub> | IC<sub>50</sub> (MCF-7) |
|---|---|---|---|
| Target Compound | Propyl | 2-Chlorobenzyl | 21.5 μM |
| 4c | Phenyl | 4-Fluorophenyl | 17.8 μM |
| VC6348666 | 4-Chlorobenzyl | 2-Trifluoromethyl | 14.2 μM |
Key trends:
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Electron-Withdrawing Groups (e.g., -CF<sub>3</sub>) enhance potency by 34%.
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Alkyl vs. Aryl Substituents: Propyl improves solubility (log P = 2.1) vs. phenyl (log P = 3.4) .
Future Research Directions
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Prodrug Development: Esterifying the acetamide group could enhance oral bioavailability (current F = 22%).
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Combination Therapies: Synergy studies with paclitaxel or doxorubicin may lower effective doses.
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In Vivo Efficacy: Prioritize xenograft models to validate tumor growth inhibition.
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